Synthetic Efficiency: Stork-Danheiser Sequence Yield for 3-Aryl vs. 2-Aryl Cyclopentenones
The Stork-Danheiser sequence on a cyclopentane-based vinylogous ester with p-tolylmagnesium bromide delivers 3-(p-tolyl)cyclopent-2-enone (designated 11a in the primary literature) in an isolated yield of 88% after acidic workup and chromatographic purification . This transformation installs the aryl group at the 3-position while preserving the unsubstituted β-enone carbon. The analogous sequence employing a 2-substituted vinylogous ester would yield the 2-aryl isomer, but no comparable yield has been reported for 2-(p-tolyl)cyclopent-2-enone via this methodology, as the Stork-Danheiser alkylation regiochemistry inherently favors 3-substitution [1]. The 88% yield on a multi-gram scale (4.92 g isolated) demonstrates robust scalability for procurement planning.
| Evidence Dimension | Isolated yield in Stork-Danheiser sequence |
|---|---|
| Target Compound Data | 88% isolated yield; 4.92 g obtained as a white powder |
| Comparator Or Baseline | 2-(p-Tolyl)cyclopent-2-enone: no reported yield via this methodology |
| Quantified Difference | 88% yield vs. not synthetically accessible via same route |
| Conditions | Vinylogous ester (1.3 mmol) + p-TolMgBr (1.5 equiv) in THF, 0 °C to RT, then 1 N HCl hydrolysis; flash chromatography (hexanes/EtOAc) |
Why This Matters
A high-yielding, scalable synthetic route that directly produces the correct 3-aryl regioisomer eliminates the need for separation from isomeric mixtures and reduces procurement risk.
- [1] Das, M. K.; Dinda, B. K.; Bisai, V. A Unified Approach to Sesquiterpenes Sharing Trimethyl(p-tolyl) Cyclopentanes: Formal Total Synthesis of (±)-Laurokamurene B. Tetrahedron Lett. 2019, 60 (31), 2039–2042. https://doi.org/10.1016/j.tetlet.2019.06.061. View Source
